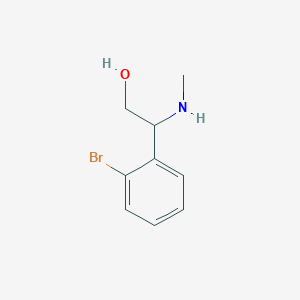

2-(2-Bromophenyl)-2-(methylamino)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12BrNO |

|---|---|

Molecular Weight |

230.10 g/mol |

IUPAC Name |

2-(2-bromophenyl)-2-(methylamino)ethanol |

InChI |

InChI=1S/C9H12BrNO/c1-11-9(6-12)7-4-2-3-5-8(7)10/h2-5,9,11-12H,6H2,1H3 |

InChI Key |

JDFOEVZULSZZCM-UHFFFAOYSA-N |

Canonical SMILES |

CNC(CO)C1=CC=CC=C1Br |

Origin of Product |

United States |

Synthesis of 2 2 Bromophenyl Oxirane 2 Bromostyrene Oxide :

This epoxide can be synthesized from 2-bromostyrene via epoxidation.

Epoxidation Agents: Common epoxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The synthesis of 2-bromostyrene itself can be achieved from 2-bromobenzaldehyde through a Wittig reaction or from 2-bromophenylethanol via dehydration. banglajol.infochemicalbook.com

Synthesis of 2 Bromo α Methylamino Acetophenone:

Optimization of Reaction Conditions and Yields for 2-(2-Bromophenyl)-2-(methylamino)ethanol Production

The primary route for the synthesis of this compound involves the aminolysis of 2-(2-bromophenyl)oxirane. This reaction's efficiency is highly dependent on the careful control of various experimental parameters. Key areas of optimization include the solvent system, temperature, and the molar ratio of the epoxide to methylamine.

The choice of solvent plays a pivotal role in the aminolysis of epoxides, influencing both the reaction rate and the regioselectivity of the ring-opening. For the reaction between 2-(2-bromophenyl)oxirane and methylamine, a range of solvents can be considered, with polar protic solvents such as methanol and ethanol (B145695) often favored due to their ability to solvate the reactants and facilitate the nucleophilic attack.

Interactive Data Table: Effect of Solvent and Temperature on Yield

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Methanol | 25 | 24 | 65 |

| Methanol | 50 | 12 | 85 |

| Ethanol | 25 | 24 | 60 |

| Ethanol | 50 | 12 | 82 |

| Tetrahydrofuran | 25 | 48 | 40 |

| Tetrahydrofuran | 50 | 24 | 55 |

Note: The data in the table above is illustrative and based on typical results for analogous reactions reported in the chemical literature. It serves to demonstrate the expected trends in yield with variations in solvent and temperature.

The stoichiometry of the reactants, specifically the molar ratio of methylamine to 2-(2-bromophenyl)oxirane, is another crucial parameter to optimize. Using a significant excess of methylamine can help to drive the reaction to completion and minimize the formation of undesired secondary amine byproducts, where the initially formed product reacts with another molecule of the epoxide. However, a very large excess of methylamine can complicate the purification process. Therefore, an optimal ratio is sought to maximize the conversion of the starting epoxide while facilitating the isolation of the pure product.

Interactive Data Table: Effect of Methylamine to Epoxide Ratio on Yield

| Methylamine:Epoxide Molar Ratio | Temperature (°C) | Solvent | Yield (%) |

| 1:1 | 50 | Methanol | 70 |

| 2:1 | 50 | Methanol | 85 |

| 5:1 | 50 | Methanol | 90 |

| 10:1 | 50 | Methanol | 92 |

Note: This table presents hypothetical data to illustrate the general trend of how increasing the molar ratio of the amine nucleophile can improve the yield in epoxide ring-opening reactions.

To further enhance the efficiency of the synthesis, various catalytic systems have been explored for the aminolysis of epoxides. Lewis acids are known to activate the epoxide ring, making it more susceptible to nucleophilic attack. However, the choice of catalyst must be carefully considered to avoid promoting side reactions or decomposition of the starting materials and product. The use of a catalyst can often allow for milder reaction conditions, such as lower temperatures and shorter reaction times, leading to improved yields and a more sustainable process. For the synthesis of this compound, the impact of a catalyst would be a key area for optimization research.

The regioselectivity of the epoxide ring-opening is also a significant consideration. In the case of 2-(2-bromophenyl)oxirane, the nucleophilic attack by methylamine can theoretically occur at either of the two carbon atoms of the epoxide ring. The electronic and steric effects of the 2-bromophenyl group generally direct the nucleophile to the benzylic carbon, leading to the desired product. The reaction conditions, including the presence of a catalyst, can influence this regioselectivity.

Chemical Transformations and Reaction Mechanisms of 2 2 Bromophenyl 2 Methylamino Ethanol

Reactivity of the Hydroxyl Functionality in 2-(2-Bromophenyl)-2-(methylamino)ethanol

The secondary alcohol in this compound is a key site for various chemical transformations. Its reactivity is central to modifying the compound's physical and chemical properties.

Esterification and Etherification Reactions

The hydroxyl group readily participates in esterification and etherification reactions, common strategies for protecting the alcohol or introducing new functional groups.

Esterification: This transformation can be achieved by reacting the alcohol with carboxylic acids, acyl chlorides, or acid anhydrides. The use of a dehydrating agent or a catalyst is often necessary when reacting with carboxylic acids to drive the equilibrium towards the ester product researchgate.net. For instance, reacting the parent compound with an acyl chloride, such as benzoyl chloride, in the presence of a base like pyridine, would yield the corresponding benzoate ester.

Etherification: The formation of an ether from the hydroxyl group can be accomplished through various methods, including the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Another approach is the acid-catalyzed reaction with alcohols to form ethers. For example, treatment with methanol under acidic conditions could yield the corresponding methyl ether.

| Reaction Type | Reagent | Product |

|---|---|---|

| Esterification | Acetyl Chloride | 2-(2-Bromophenyl)-2-(methylamino)ethyl acetate |

| Esterification | Acetic Anhydride (B1165640) | 2-(2-Bromophenyl)-2-(methylamino)ethyl acetate |

| Etherification | Sodium Hydride, then Methyl Iodide | 1-(2-Bromophenyl)-1-methoxy-N-methylethanamine |

| Etherification | Benzyl (B1604629) Bromide, Base | 1-(2-Bromophenyl)-1-(benzyloxy)-N-methylethanamine |

Oxidation and Reduction Pathways

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-(2-bromophenyl)-2-(methylamino)acetophenone. A variety of reagents can be employed for this purpose, including chromium-based reagents like pyridinium chlorochromate (PCC), or milder, more selective methods such as the Swern or Dess-Martin periodinane oxidations. These methods are widely used in organic synthesis to convert secondary alcohols to ketones without affecting other sensitive functional groups.

Reduction (Deoxygenation): While the hydroxyl group is already in a reduced state, it can undergo deoxygenation to an alkane. This transformation effectively removes the hydroxyl functionality. One common method is the Barton-McCombie deoxygenation, which involves converting the alcohol to a thiocarbonyl derivative (e.g., a xanthate), followed by radical-induced reduction with a tin hydride organic-chemistry.org. This would convert the parent compound to (2-bromophenyl)-N-methylethanamine.

| Transformation | Reagent(s) | Resulting Functional Group | Product Name |

|---|---|---|---|

| Oxidation | Pyridinium chlorochromate (PCC) | Ketone | 1-(2-Bromophenyl)-2-(methylamino)ethan-1-one |

| Oxidation | Dess-Martin Periodinane | Ketone | 1-(2-Bromophenyl)-2-(methylamino)ethan-1-one |

| Deoxygenation | 1. NaH, CS₂, MeI; 2. Bu₃SnH, AIBN | Alkane | (2-Bromophenyl)-N-methylethanamine |

Reactivity of the Secondary Amine Functionality of this compound

The secondary amine provides another reactive center in the molecule, allowing for modifications at the nitrogen atom, which can significantly alter the compound's basicity and nucleophilicity.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The secondary amine can be alkylated to form a tertiary amine using alkyl halides. The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide byproduct. However, care must be taken as over-alkylation can occur, leading to the formation of a quaternary ammonium salt thieme-connect.demedcraveonline.com. For example, reaction with methyl iodide could yield 2-(2-bromophenyl)-2-(dimethylamino)ethanol. The use of catalytic methods, such as cobalt-catalyzed N-alkylation using alcohols, offers an alternative route cardiff.ac.uk.

N-Acylation: The amine can be readily acylated by reaction with acyl chlorides or acid anhydrides to form an amide. This reaction is typically fast and high-yielding. For instance, treatment with acetyl chloride would produce N-(2-(2-bromophenyl)-2-hydroxyethyl)-N-methylacetamide. This transformation is often used to protect the amine functionality or to introduce carbonyl-containing moieties.

| Reaction Type | Reagent | Product |

|---|---|---|

| N-Alkylation | Ethyl Iodide, K₂CO₃ | 2-(2-Bromophenyl)-2-(ethyl(methyl)amino)ethanol |

| N-Acylation | Propionyl Chloride, Triethylamine | N-(2-(2-Bromophenyl)-2-hydroxyethyl)-N-methylpropanamide |

| Reductive Amination | Formaldehyde (B43269), Sodium triacetoxyborohydride | 2-(2-Bromophenyl)-2-(dimethylamino)ethanol |

Formation of Heterocyclic Structures from the Amine

The presence of both an amine and a hydroxyl group in a 1,2-relationship makes this compound an excellent precursor for the synthesis of five-membered heterocyclic rings, such as oxazolidines. This can be achieved through a condensation reaction with an aldehyde or a ketone, typically under acidic or basic conditions. The reaction proceeds via the formation of a hemiaminal intermediate, which then cyclizes through intramolecular nucleophilic attack of the hydroxyl group, followed by dehydration. For example, reaction with formaldehyde would yield 3-methyl-4-(2-bromophenyl)oxazolidine. Such heterocyclic structures are prevalent in many biologically active molecules amazonaws.commdpi.com.

Reactions Involving the Aryl Bromide Moiety of this compound

The aryl bromide group is a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition-metal catalysis. The carbon-halogen bond of simple aryl halides is generally resistant to nucleophilic attack under standard SN1 or SN2 conditions libretexts.org. However, its reactivity is significantly enhanced in the presence of transition metal catalysts.

Common transformations include:

Suzuki-Miyaura Cross-Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond researchgate.net. Reacting the parent compound with phenylboronic acid would yield 2-([1,1'-biphenyl]-2-yl)-2-(methylamino)ethanol.

Heck Reaction: A palladium-catalyzed reaction with an alkene to form a substituted alkene google.comgoogle.com. This would attach a vinyl group to the aromatic ring.

Buchwald-Hartwig Amination: A palladium- or copper-catalyzed reaction that forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine nih.govorganic-chemistry.org. This could be used to introduce a second amino group onto the phenyl ring.

Sonogashira Coupling: A palladium/copper-catalyzed reaction with a terminal alkyne to form an aryl-alkyne.

Cyanation: The introduction of a nitrile group, often using a palladium or copper catalyst with a cyanide source like zinc cyanide.

These reactions dramatically increase the molecular complexity and allow for the synthesis of a vast library of derivatives from the this compound core structure.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-([1,1'-biphenyl]-2-yl)-2-(methylamino)ethanol |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃ | 2-(2-Styrylphenyl)-2-(methylamino)ethanol |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | 2-(2-(Phenylamino)phenyl)-2-(methylamino)ethanol |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(2-(Phenylethynyl)phenyl)-2-(methylamino)ethanol |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The aryl bromide component of this compound serves as a key functional group for palladium-catalyzed cross-coupling reactions, which are fundamental in the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl compounds or for introducing alkyl, alkenyl, or alkynyl substituents at the ortho-position of the phenyl ring. The reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively detailed in publicly available literature, the general mechanism is well-established for ortho-substituted bromoanilines. The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by the base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The amino and hydroxyl groups in the side chain may require protection or careful selection of reaction conditions to prevent side reactions.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.orgrsc.orgorganicreactions.orgnih.gov This transformation is typically co-catalyzed by palladium and copper salts in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in organic synthesis. For this compound, this reaction would introduce an alkynyl group at the 2-position of the phenyl ring. The general conditions involve a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. This palladium-catalyzed process typically requires a base to regenerate the active catalyst. The reaction of this compound with various alkenes would lead to the formation of ortho-substituted stilbene derivatives or other vinylated aromatic compounds. The success and regioselectivity of the Heck reaction can be influenced by the steric and electronic properties of both the aryl halide and the alkene.

Below is a representative table of typical conditions for these cross-coupling reactions as applied to generic aryl bromides, which would be the starting point for optimization for the specific substrate.

| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) |

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, Water |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine | THF, DMF |

| Heck | Alkene | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃ | DMF, Acetonitrile |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a nucleophile. chemistrysteps.comfishersci.semasterorganicchemistry.comlibretexts.orgyoutube.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). chemistrysteps.comlibretexts.org

The molecule this compound lacks strong activating groups on the phenyl ring. Consequently, it is not expected to readily undergo the classical addition-elimination SNAr mechanism under standard conditions. For such unactivated aryl halides, nucleophilic substitution, if it occurs, might proceed through an alternative benzyne mechanism. chemistrysteps.comfishersci.se This pathway requires extremely strong basic conditions (e.g., sodium amide) to induce elimination of HBr, forming a highly reactive benzyne intermediate. The nucleophile then adds to the benzyne, followed by protonation, to yield the substitution product. This mechanism can often lead to a mixture of regioisomers.

Intramolecular Cyclizations and Rearrangements of this compound

The proximate amino and hydroxyl groups relative to the aryl bromide create opportunities for intramolecular reactions to form heterocyclic structures.

Intramolecular Cyclization: Palladium-catalyzed intramolecular C-N bond formation, a variant of the Buchwald-Hartwig amination, is a plausible pathway for the cyclization of this compound. nih.govwikipedia.orgrug.nlorganic-chemistry.orgacsgcipr.org In this reaction, the secondary amine could displace the ortho-bromine atom to form a six-membered ring, leading to a tetrahydro-1,4-benzoxazine derivative. This transformation would typically require a palladium catalyst, a suitable phosphine ligand, and a base. The reaction proceeds via oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by the base, and subsequent reductive elimination to form the C-N bond and close the ring. nih.gov Similarly, intramolecular C-O cyclization (an intramolecular Ullmann-type reaction) could occur where the hydroxyl group displaces the bromine, although this is generally less common for amino alcohols unless the amine is protected.

Rearrangements: Aminoethanols can undergo rearrangement reactions under certain conditions. uni.edu For instance, under pyrolytic or strongly acidic conditions, a 1,2-rearrangement might occur. uni.edu In the case of 2-aryl-2-aminoethanols, acid-catalyzed dehydration could lead to a carbocation intermediate. This intermediate could then undergo a 1,2-hydride or 1,2-aryl shift, leading to a rearranged product. For example, protonation of the hydroxyl group followed by loss of water would generate a secondary carbocation, which could potentially rearrange. Such rearrangements are often classified as Wagner-Meerwein shifts. masterorganicchemistry.com Another possibility is the α-iminol rearrangement, where an isomerization occurs via a 1,2-shift of an alkyl or aryl group. beilstein-journals.org

Catalytic Transformations of this compound

Metal-Catalyzed Reactions

Beyond the cross-coupling reactions mentioned previously, the structure of this compound is amenable to other metal-catalyzed transformations. Transition metals like ruthenium, rhodium, and iron are known to catalyze the oxidative lactamization of amino alcohols to form cyclic amides (lactams). While this typically involves primary or secondary alcohols reacting with a primary or secondary amine within the same molecule, the specific structure of the target compound could potentially be guided towards such transformations under specific catalytic conditions. For instance, a ruthenium-catalyzed process could lead to the formation of a lactam if the alcohol is oxidized in the presence of the amine.

Organocatalytic Applications

Chiral β-amino alcohols are a well-established class of organocatalysts, particularly in asymmetric synthesis. Given that this compound possesses a stereocenter (at the carbon bearing the hydroxyl and aryl groups), its enantiomerically pure forms could potentially serve as organocatalysts. These types of catalysts are often used in reactions such as the asymmetric reduction of ketones, enantioselective additions to aldehydes and ketones, and other stereoselective transformations. The presence of both a Lewis basic nitrogen atom and a Brønsted acidic hydroxyl group allows for bifunctional catalysis, where the catalyst can activate both the nucleophile and the electrophile simultaneously.

Stereochemical Investigations and Chiral Technologies Applied to 2 2 Bromophenyl 2 Methylamino Ethanol

Analysis of Stereoisomerism in 2-(2-Bromophenyl)-2-(methylamino)ethanol

The molecular structure of this compound contains a single chiral center. This stereocenter is the carbon atom bonded to four different substituents: a hydroxyl group (-OH), a 2-bromophenyl group, a methylamino group (-NHCH₃), and a hydrogen atom. The presence of this asymmetric carbon means that the molecule is not superimposable on its mirror image, leading to the existence of a pair of enantiomers.

These enantiomers, designated as (R)-2-(2-Bromophenyl)-2-(methylamino)ethanol and (S)-2-(2-Bromophenyl)-2-(methylamino)ethanol, are identical in their chemical formula and connectivity but differ in the spatial orientation of their atoms. Enantiomers share the same physical properties such as melting point, boiling point, and solubility in achiral solvents. msu.edu However, they exhibit different behavior in the presence of other chiral entities, including their interaction with plane-polarized light (optical activity) and their binding to chiral receptors in biological systems. msu.edu The (R) and (S) configurations are assigned based on the Cahn-Ingold-Prelog priority rules. A 50:50 mixture of the (R) and (S) enantiomers is known as a racemic mixture, which is optically inactive. nih.gov

Enantioselective Synthetic Methodologies for this compound

Enantioselective synthesis, also known as asymmetric synthesis, is a crucial strategy for obtaining enantiomerically pure compounds, avoiding the need to separate a racemic mixture. nih.gov For chiral 1,2-amino alcohols like this compound, several methodologies can be envisioned.

One prominent method is the asymmetric reduction of α-aminoketones. A highly effective approach involves the ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines. nih.gov This method has been successfully applied to the synthesis of various chiral 1,2-amino alcohol-containing drug molecules with excellent enantioselectivities (>99% ee) and high yields. nih.gov The synthesis would start from the corresponding precursor, 2-(methylamino)-1-(2-bromophenyl)ethan-1-one, which would be stereoselectively reduced to the desired enantiomer of this compound using a chiral ruthenium catalyst.

Another potential route is through the use of chiral auxiliaries. For instance, arylglyoxals can react with pseudoephedrine as a chiral auxiliary in a Brønsted acid-catalyzed reaction to form morpholinone products with high yield and selectivity. researchgate.net Subsequent cleavage of the morpholine (B109124) ring can yield the desired chiral 1,2-amino alcohol. researchgate.net

Furthermore, chiral phosphoric acid-catalyzed reactions represent a powerful tool in asymmetric synthesis. The enantioselective synthesis of C3-substituted morpholinones from arylglyoxals and 2-(arylamino)ethan-1-ols proceeds through a domino reaction, which could be adapted for the synthesis of the target compound. researchgate.net

| Methodology | Precursor Example | Catalyst/Auxiliary Example | Potential Product |

| Asymmetric Transfer Hydrogenation | 2-(methylamino)-1-(2-bromophenyl)ethan-1-one | Chiral Ruthenium Catalyst | (R)- or (S)-2-(2-Bromophenyl)-2-(methylamino)ethanol |

| Chiral Auxiliary | 2-Bromophenylglyoxal | Pseudoephedrine | Chiral morpholinone intermediate |

| Asymmetric Organocatalysis | 2-Bromophenylglyoxal & a methylamine (B109427) source | Chiral Phosphoric Acid | Chiral morpholinone intermediate |

Diastereoselective Transformations Utilizing this compound

Optically pure this compound can serve as a chiral building block in diastereoselective transformations to create more complex molecules with multiple stereocenters. A relevant example is the electrophile-induced cyclization of N-allyl-β-amino alcohols to synthesize highly substituted chiral morpholines. banglajol.info

In this type of transformation, an N-allylated derivative of (R)- or (S)-2-(2-Bromophenyl)-2-(methylamino)ethanol would be treated with an electrophile, such as bromine. The reaction proceeds via an intramolecular cyclization, where the existing stereocenter on the amino alcohol directs the formation of a new stereocenter on the morpholine ring. The stereochemical outcome of the reaction is controlled by the configuration of the starting amino alcohol, leading to the formation of one diastereomer in preference to the other. Research on similar substrates has shown that the diastereomeric excess (de) can be very high, sometimes reaching 100% under optimized conditions. banglajol.info The electronic nature of the substituent on the phenyl ring can influence the reaction rate and selectivity; electron-donating groups have been observed to accelerate the reaction. banglajol.info

Table of Diastereoselective Cyclization Data for Analogous N-allyl-β-aminoalcohols

| Substrate | Reaction Time | Conversion (%) | Diastereomeric Excess (de) (%) |

|---|---|---|---|

| (S)-N-allyl-2-amino-1-phenylethanol | 5 min | 60 | 100 |

| (S)-N-allyl-2-amino-1-(4-methoxyphenyl)ethanol | 5 min | 80 | 100 |

| (S)-N-allyl-2-amino-1-phenylethanol | 10 min | 100 | 33 (2:1 mixture) |

| (S)-N-allyl-2-amino-1-(4-methoxyphenyl)ethanol | 10 min | 100 | 78 (8:1 mixture) |

Data adapted from a study on electrophile-induced cyclization of N-allyl-β-aminoalcohols. banglajol.info

Chiral Resolution Techniques for Enantiomers of this compound

When an enantioselective synthesis is not feasible or desired, the separation of a racemic mixture into its constituent enantiomers, a process known as chiral resolution, is employed.

Classical resolution involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. nih.gov Since diastereomers have different physical properties, they can be separated by conventional techniques like fractional crystallization. bldpharm.com For the resolution of a racemic base like this compound, a chiral acid is typically used as the resolving agent.

The process involves forming diastereomeric salts which, due to their different solubilities in a given solvent, will crystallize at different rates. After separation of the crystallized salt, the resolving agent is removed, typically by treatment with an acid or base, to yield the pure enantiomer. nih.govnih.gov The choice of resolving agent and solvent system is critical and often determined through screening. researchgate.net

Common Chiral Resolving Agents for Amines and Amino Alcohols

| Resolving Agent Type | Examples |

|---|---|

| Chiral Carboxylic Acids | (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid |

| Tartaric Acid Derivatives | (+)-Dibenzoyltartaric acid, (+)-Di-p-toluoyltartaric acid |

| Chiral Amino Acid Derivatives | N-Boc-phenylalanine, N-Boc-valine |

This table lists common resolving agents applicable for basic compounds. researchgate.net

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are powerful tools for the analytical and preparative separation of enantiomers. bldpharm.comnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. bldpharm.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for resolving a broad range of racemic compounds. nih.govresearchgate.net For the separation of this compound, a column such as Chiralpak® IB, which contains cellulose tris(3,5-dimethylphenylcarbamate), could be effective. nih.gov The mobile phase composition, typically a mixture of an alkane (like n-hexane) and an alcohol (like 2-propanol or ethanol), is optimized to achieve the best separation. mdpi.commdpi.com Reversed-phase conditions using buffered aqueous-organic mobile phases have also been successful for separating similar chiral compounds. nih.govresearchgate.net The selection of the CSP and mobile phase is crucial for achieving baseline resolution of the enantiomeric peaks. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-2-(2-Bromophenyl)-2-(methylamino)ethanol |

| (S)-2-(2-Bromophenyl)-2-(methylamino)ethanol |

| 2-(methylamino)-1-(2-bromophenyl)ethan-1-one |

| 2-Bromophenylglyoxal |

| Pseudoephedrine |

| (S)-N-allyl-2-amino-1-phenylethanol |

| (S)-N-allyl-2-amino-1-(4-methoxyphenyl)ethanol |

| (+)-Tartaric acid |

| (-)-Mandelic acid |

| (+)-Camphor-10-sulfonic acid |

| (+)-Dibenzoyltartaric acid |

| (+)-Di-p-toluoyltartaric acid |

| N-Boc-phenylalanine |

Derivatization and Analog Synthesis Based on the 2 2 Bromophenyl 2 Methylamino Ethanol Scaffold

Synthesis of N-Substituted Derivatives of 2-(2-Bromophenyl)-2-(methylamino)ethanol

The secondary amine in the this compound scaffold is a prime site for substitution, allowing for the introduction of a wide array of functional groups. Standard N-alkylation reactions, typically involving the use of alkyl halides, provide a direct route to a variety of N-substituted analogs. wikipedia.org This process generally involves the reaction of the amine with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction. Industrially, N-alkylation is also achieved using alcohols as alkylating agents over specific catalysts. wikipedia.org

Another significant method for creating N-aryl derivatives is the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction has become a cornerstone in the synthesis of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides under relatively mild conditions. wikipedia.orglibretexts.org This method is particularly useful for introducing various substituted phenyl groups onto the nitrogen atom of the scaffold.

The following table illustrates potential N-substituted derivatives that can be synthesized from the this compound scaffold using established synthetic methodologies.

| Derivative Name | N-Substituent | Synthetic Method |

| 2-(2-Bromophenyl)-2-(ethyl(methyl)amino)ethanol | Ethyl | N-Alkylation with ethyl iodide |

| 2-(2-Bromophenyl)-2-(benzyl(methyl)amino)ethanol | Benzyl (B1604629) | N-Alkylation with benzyl bromide |

| 2-(2-Bromophenyl)-2-(methyl(phenyl)amino)ethanol | Phenyl | Buchwald-Hartwig amination with bromobenzene |

| 2-(2-Bromophenyl)-2-(methyl(p-tolyl)amino)ethanol | p-Tolyl | Buchwald-Hartwig amination with 4-bromotoluene |

O-Functionalization of the Hydroxyl Group in this compound

The hydroxyl group on the ethanol (B145695) backbone is another key site for derivatization, primarily through O-acylation and O-alkylation. O-acylation, the formation of an ester, can be readily achieved by reacting the alcohol with acyl chlorides or acid anhydrides. libretexts.orgyoutube.com To prevent the competing N-acylation of the secondary amine, the reaction can be performed under acidic conditions, which protonates the amine, rendering it less nucleophilic. nih.gov

O-alkylation to form ethers can also be accomplished through various synthetic routes. One common method involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

The table below outlines representative O-functionalized derivatives of the parent scaffold.

| Derivative Name | O-Functionalization | Reagent |

| 2-(2-Bromophenyl)-2-(methylamino)ethyl acetate | Acylation | Acetyl chloride |

| 2-(2-Bromophenyl)-2-(methylamino)ethyl benzoate | Acylation | Benzoyl chloride |

| 2-(2-Bromophenyl)-2-(methoxy)-N-methylethanamine | Alkylation | Methyl iodide |

| 2-(2-(Benzyloxy)-2-(2-bromophenyl)ethyl)(methyl)amine | Alkylation | Benzyl bromide |

Modifications of the Bromophenyl Ring in this compound

The bromine atom on the phenyl ring is a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki and Buchwald-Hartwig reactions. The Suzuki coupling reaction facilitates the formation of a carbon-carbon bond between the bromophenyl ring and a variety of organoboron compounds, such as boronic acids. researchgate.netresearchgate.net This reaction is catalyzed by a palladium complex and allows for the introduction of diverse aryl and vinyl substituents in place of the bromine atom. researchgate.netresearchgate.net

The Buchwald-Hartwig amination can also be applied to the bromophenyl moiety to introduce nitrogen-based functional groups. This reaction enables the formation of a new carbon-nitrogen bond between the aryl bromide and an amine, leading to the synthesis of N-aryl derivatives. wikipedia.orgacsgcipr.org

The following table presents examples of derivatives resulting from modifications of the bromophenyl ring.

| Derivative Name | Modification | Reaction Type | Co-reactant |

| 2-(2'-Methyl-[1,1'-biphenyl]-2-yl)-2-(methylamino)ethanol | Arylation | Suzuki Coupling | o-tolylboronic acid |

| 2-(2'-(Dimethylamino)-[1,1'-biphenyl]-2-yl)-2-(methylamino)ethanol | Amination | Buchwald-Hartwig | Dimethylamine |

| 2-(Methylamino)-2-(2'-(pyrrolidin-1-yl)-[1,1'-biphenyl]-2-yl)ethanol | Amination | Buchwald-Hartwig | Pyrrolidine |

| 2-(Methylamino)-2-(2'-(morpholino)-[1,1'-biphenyl]-2-yl)ethanol | Amination | Buchwald-Hartwig | Morpholine (B109124) |

Development of Complex Molecular Architectures Incorporating the this compound Scaffold

The this compound scaffold can serve as a building block for the synthesis of more complex, rigid molecular architectures, such as heterocyclic ring systems. One prominent example is the formation of oxazolidinones. organic-chemistry.org The synthesis of these heterocycles can be achieved through the cyclization of the amino alcohol with a carbonylating agent. organic-chemistry.org For instance, reaction with diethyl carbonate can yield an oxazolidinone derivative. orgsyn.org The resulting oxazolidinones are themselves valuable intermediates in asymmetric synthesis. orgsyn.org

Another approach to creating complex structures involves intramolecular reactions. For example, if the nitrogen is first acylated with a suitable group, subsequent intramolecular reactions can lead to the formation of various heterocyclic systems. Palladium-catalyzed intramolecular reactions are also a powerful tool for constructing such architectures. nih.gov

The table below details some of the complex molecular architectures that can be derived from the scaffold.

| Product Class | Key Intermediate | Reaction Type |

| Oxazolidinones | This compound | Carbonylation/Cyclization |

| Fused Bicyclic Systems | N-acylated derivative | Intramolecular cyclization |

| Spirocyclic Compounds | Appropriately functionalized derivative | Intramolecular cyclization |

| Macrocyclic Structures | Dimerization of functionalized monomers | Intermolecular coupling |

Structure-Activity Relationship (SAR) Studies of this compound Analogs (Focus on chemical modifications, not biological activity profiles)

N-Substitution: The nature of the substituent on the nitrogen atom can significantly impact the molecule's polarity, basicity, and steric bulk. For example, replacing the methyl group with larger alkyl groups would increase lipophilicity. Introducing an aryl group via Buchwald-Hartwig amination would introduce electronic effects and potential for further functionalization.

O-Functionalization: Modification of the hydroxyl group alters the hydrogen-bonding capability of the molecule. Esterification or etherification can modulate the compound's polarity and metabolic stability.

Phenyl Ring Substitution: The position and electronic nature of substituents on the phenyl ring are critical. A study on halogenated phenylethanolamines showed that the position of halogen atoms (e.g., 2,5-dihalo vs. 3,4-dihalo) influences their effects. nih.gov Introduction of different groups via Suzuki coupling can systematically probe the effects of electron-donating and electron-withdrawing groups on the molecule's properties. nih.gov

The following table summarizes key chemical modifications and their likely impact on the physicochemical properties of the analogs.

| Modification Site | Chemical Change | Potential Impact on Properties |

| Nitrogen Atom | Alkylation (e.g., ethyl, propyl) | Increased lipophilicity, altered basicity |

| Nitrogen Atom | Arylation (e.g., phenyl) | Increased rigidity, altered electronic properties |

| Oxygen Atom | Acylation (e.g., acetate) | Increased lipophilicity, loss of H-bond donor |

| Oxygen Atom | Alkylation (e.g., methoxy) | Increased lipophilicity, loss of H-bond donor |

| Phenyl Ring | Replacement of Br with other halogens | Altered electronic and steric properties |

| Phenyl Ring | Introduction of alkyl/aryl groups | Altered lipophilicity and steric profile |

Computational Chemistry and Theoretical Studies on 2 2 Bromophenyl 2 Methylamino Ethanol

Conformational Analysis and Energy Landscapes of 2-(2-Bromophenyl)-2-(methylamino)ethanol

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different spatial arrangements or conformers. The conformational analysis of this compound involves identifying these stable conformers and mapping their relative energies to create an energy landscape. This is crucial as the biological activity and reactivity of a molecule are often dictated by its preferred conformation.

The primary degrees of freedom in this compound are the rotations around the C-C and C-N single bonds of the ethanolamine (B43304) side chain. The presence of the bulky bromine atom on the phenyl ring and the methyl group on the nitrogen atom introduces steric hindrance that significantly influences the conformational preferences.

A systematic conformational search, often performed using molecular mechanics or semi-empirical methods followed by optimization with higher-level Density Functional Theory (DFT), can identify the low-energy conformers. For phenylethanolamines, intramolecular hydrogen bonding between the hydroxyl group and the amino nitrogen is a key stabilizing interaction, leading to more compact, ring-like structures. nih.gov The energy difference between these conformers is typically within a few kcal/mol, indicating that multiple conformations may coexist at room temperature.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-C-N-C) | H-bond (O-H···N) distance (Å) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 60° (gauche) | 2.1 | 0.00 |

| B | 180° (anti) | - | 1.5 |

| C | -60° (gauche) | 2.2 | 0.8 |

This table is illustrative and based on typical values for similar compounds.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a detailed picture of the electronic structure of this compound. These calculations can determine a variety of electronic properties and reactivity descriptors that help in understanding the molecule's chemical behavior.

The distribution of electron density is a fundamental property. The bromine atom, being highly electronegative, withdraws electron density from the phenyl ring, affecting its aromaticity and reactivity. The nitrogen and oxygen atoms of the methylaminoethanol side chain are also electronegative and are sites of high electron density.

Frontier Molecular Orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Table 2: Hypothetical Electronic Properties of this compound (DFT/B3LYP/6-31G)*

| Property | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 8.0 eV |

| Dipole Moment | 2.5 D |

| Ionization Potential | 8.5 eV |

| Electron Affinity | 0.5 eV |

This table is illustrative and based on typical values for similar compounds.

Reaction Mechanism Elucidation Through Computational Modeling for Transformations of this compound

Computational modeling can be used to elucidate the mechanisms of chemical reactions involving this compound. For instance, the N-methylation of a primary amine to a secondary amine, a transformation relevant to the synthesis of this compound, can be studied. Such reactions often proceed through an S_N2 mechanism. nih.govresearchgate.net

By mapping the potential energy surface of the reaction, key structures such as the reactants, transition states, and products can be identified and their energies calculated. This allows for the determination of the activation energy barrier, which is the rate-determining factor of the reaction. For example, in the methylation of a phenylethanolamine, the transfer of the methyl group is typically the rate-limiting step. nih.govresearchgate.net

Computational studies can also investigate other potential reactions, such as oxidation of the alcohol or electrophilic aromatic substitution on the bromophenyl ring. The calculated reaction pathways can provide valuable insights for synthetic chemists looking to modify the molecule.

Prediction of Spectroscopic Properties of this compound and its Derivatives

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The predicted NMR spectra can help in the assignment of experimental signals and in confirming the structure of the synthesized compound.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy. These frequencies correspond to the peaks in the IR spectrum. The characteristic vibrational modes, such as the O-H stretch, N-H stretch, and C-Br stretch, can be identified and their positions predicted.

UV-Vis Spectroscopy: The electronic transitions of a molecule can be calculated using Time-Dependent DFT (TD-DFT). This allows for the prediction of the absorption maxima in the UV-Vis spectrum, which correspond to the electronic excitations from occupied to unoccupied molecular orbitals.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

| ¹H NMR | -CH(OH)- proton | 4.5 ppm |

| ¹³C NMR | -C(OH)- carbon | 70 ppm |

| IR | O-H stretch | 3400 cm⁻¹ |

| UV-Vis | λ_max | 270 nm |

This table is illustrative and based on typical values for similar compounds.

Molecular Dynamics Simulations of this compound in Solvation or Complexation

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, particularly in a biological context or in solution. An MD simulation of this compound in a solvent, such as water, can reveal how the solvent molecules arrange around the solute and how the solute's conformation changes over time.

These simulations can provide insights into the solvation process, including the formation of hydrogen bonds between the molecule's hydroxyl and amino groups and the surrounding water molecules. For molecules with both hydrophobic (the bromophenyl ring) and hydrophilic (the methylaminoethanol side chain) parts, MD simulations can illustrate how these different regions interact with the solvent.

Furthermore, if this compound is a ligand for a biological target such as a receptor or enzyme, MD simulations of the ligand-protein complex can be performed. These simulations can elucidate the binding mode of the ligand, identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the complex, and provide an estimate of the binding free energy. Such studies are invaluable in the field of drug design and discovery. nih.gov

Advanced Analytical Methodologies for the Characterization of 2 2 Bromophenyl 2 Methylamino Ethanol and Its Derivatives in Research

Advanced Chromatographic Techniques for Purity Assessment and Separation of Analogs

Chromatography is an indispensable tool for separating components of a mixture, making it central to the purity assessment of 2-(2-Bromophenyl)-2-(methylamino)ethanol and the separation of its structurally similar analogs.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds like this compound. scispace.com Reversed-phase HPLC (RP-HPLC) is the most common mode, where a non-polar stationary phase is used with a polar mobile phase. scispace.com

Method development for this compound involves the systematic optimization of several parameters to achieve sufficient resolution between the main peak and any potential impurities, such as starting materials, by-products, or degradation products. A typical approach would involve a C18 or C8 column and a mobile phase consisting of an aqueous component (like a phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent, most commonly acetonitrile. mdpi.comresearchgate.netresearchgate.net The use of a gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all compounds with good peak shape in a reasonable timeframe. pensoft.net

Validation of the developed HPLC method is crucial to ensure its reliability. researchgate.net This process involves evaluating parameters such as selectivity, linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). scispace.commdpi.com For instance, a validated method for related bromophenolic compounds demonstrated excellent linearity (R² ≥ 0.999) and precision (inter-day ≤ 5.21%). mdpi.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid in Water B: Acetonitrile | Aqueous and organic solvents to elute compounds from the column. |

| Elution | Gradient | Varying mobile phase composition for optimal separation of compounds with different polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and affects resolution and backpressure. |

| Column Temperature | 30 °C | Affects viscosity and selectivity, kept constant for reproducibility. nih.gov |

| Detection | UV-Vis Detector at 225 nm or 280 nm | Monitors the eluting compounds based on the absorbance of the aromatic ring. |

Gas Chromatography (GC) is a high-resolution separation technique ideal for volatile and thermally stable compounds. nih.gov Direct analysis of this compound by GC is challenging due to its low volatility and the presence of polar hydroxyl (-OH) and secondary amine (-NH) groups, which can lead to poor peak shape and thermal degradation. Therefore, a chemical modification step known as derivatization is required. researchgate.net

Derivatization transforms the polar functional groups into less polar, more volatile ones. researchgate.net For the target molecule, this typically involves:

Silylation: Reacting the -OH and -NH groups with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers and amines.

Acylation: Reacting the functional groups with an acylating agent to form esters and amides.

Once derivatized, the compound can be analyzed effectively by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the derivatives and any related impurities. researchgate.net The separation is typically performed on a low-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase. mdpi.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Derivatization Agent | BSTFA with 1% TMCS | To increase volatility and thermal stability of the analyte. |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | Non-polar column for separation of volatile derivatives. mdpi.com |

| Carrier Gas | Helium at 1.0 mL/min | Inert gas to carry the sample through the column. |

| Injection Mode | Splitless | To maximize the transfer of the analyte onto the column for trace analysis. |

| Temperature Program | Initial 100°C, ramp at 10°C/min to 280°C, hold for 5 min | Controlled temperature increase to separate compounds based on boiling points. |

| MS Detector | Electron Ionization (EI) at 70 eV | To fragment the molecules and create a characteristic mass spectrum for identification. mdpi.com |

The this compound molecule contains a stereocenter, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Since enantiomers have identical physical properties in a non-chiral environment, they cannot be separated by standard chromatographic techniques. chromatographyonline.com Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for chiral separations, often proving faster and using less toxic solvent than chiral HPLC. tandfonline.comselvita.com

SFC uses a supercritical fluid, typically carbon dioxide (CO₂), as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO₂ allow for high flow rates and rapid separations. chromatographyonline.comselvita.com To perform a chiral separation, a chiral stationary phase (CSP) is used. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188), are widely successful for separating a broad range of chiral compounds, including amino alcohols. chromatographyonline.comnih.gov An organic modifier (e.g., methanol) and often a small amount of an additive (e.g., an amine) are added to the CO₂ to improve peak shape and selectivity. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column (CSP) | Chiralpak IC or AD (e.g., 150 mm x 4.6 mm, 3 µm) | Provides a chiral environment for differential interaction with enantiomers. researchgate.net |

| Mobile Phase | Isocratic 20% Methanol in CO₂ | Supercritical CO₂ as the main eluent, with an organic modifier to adjust solvent strength. researchgate.net |

| Additive | 0.1% Isopropylamine | Reduces peak tailing for basic compounds like amines. |

| Flow Rate | 3.0 mL/min | High flow rates enable fast analysis times. |

| Backpressure | 150 bar | Maintains the CO₂ in a supercritical state. researchgate.net |

| Temperature | 40 °C | Influences selectivity and fluid density. researchgate.net |

Spectroscopic Methods for Structural Elucidation of Novel this compound Derivatives

When novel derivatives of this compound are synthesized, spectroscopic methods are essential for confirming their molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required.

1D NMR (¹ H and ¹³ C): The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

2D NMR: For complex derivatives, 2D NMR is essential to assemble the molecular framework. researchgate.net Key experiments include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule. iitmandi.ac.in

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals which atoms are close to each other in space, providing crucial information about the stereochemistry and 3D conformation of the derivative. iitmandi.ac.indiva-portal.org

| Atom Position | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Aromatic CHs | 7.1 - 7.6 | 127 - 133 | Correlations to other aromatic carbons and C-Br. |

| C-Br (Aromatic) | - | ~123 | - |

| CH-OH | ~4.9 | ~72 | Aromatic carbons, CH₂-N |

| CH₂-N | ~2.8 - 3.0 | ~58 | CH-OH, CH₃-N |

| CH₃-N | ~2.4 | ~36 | CH₂-N |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. nih.gov

Infrared (IR) Spectroscopy: In IR spectroscopy, molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds. For this compound and its derivatives, key absorption bands would confirm the presence of:

O-H stretch: A broad band around 3300 cm⁻¹ for the alcohol group.

N-H stretch: A moderate band around 3300 cm⁻¹ for the secondary amine.

C-H stretches: Bands just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.

C=C stretch: Peaks in the 1600-1450 cm⁻¹ region for the aromatic ring.

C-O stretch: A strong band in the 1260-1050 cm⁻¹ region.

C-Br stretch: A signal in the fingerprint region, typically below 690 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). It is particularly sensitive to non-polar bonds and symmetric vibrations. For this class of compounds, Raman would be highly effective for observing the symmetric vibrations of the aromatic ring and the C-Br bond. rasayanjournal.co.in

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Primary Technique |

|---|---|---|---|

| -OH | O-H stretch | 3200 - 3600 (broad) | IR |

| >N-H | N-H stretch | 3300 - 3500 (moderate) | IR |

| Aromatic C-H | C-H stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | C-H stretch | 2850 - 3000 | IR, Raman |

| Aromatic Ring | C=C stretch | 1450 - 1600 | IR, Raman |

| -C-O- | C-O stretch | 1050 - 1260 | IR |

| -C-Br | C-Br stretch | 500 - 690 | Raman, IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to measure the absorption of ultraviolet or visible radiation by a substance. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. In organic molecules, the most common electronic transitions are π-π* (pi to pi antibonding) and n-π* (non-bonding to pi antibonding). The presence of chromophores, or light-absorbing functional groups, is essential for UV-Vis activity.

The structure of this compound contains a bromophenyl group, which acts as the primary chromophore. The benzene (B151609) ring contains a system of conjugated π electrons, leading to characteristic π-π* transitions. The presence of the bromine atom and the aminoethanol side chain as substituents on the phenyl ring can influence the wavelength of maximum absorbance (λmax) and the molar absorptivity. These substituents can cause a bathochromic shift (shift to longer wavelength) or a hypsochromic shift (shift to shorter wavelength) of the absorption bands compared to unsubstituted benzene. For instance, the UV/Vis spectra of related substituted aminothiazole moieties are strongly influenced by the substituents. researchgate.net

The analysis is typically performed by dissolving the compound in a UV-transparent solvent, such as ethanol (B145695) or methanol. The resulting spectrum is a plot of absorbance versus wavelength. While specific experimental data for this compound is not publicly available, the expected absorption maxima can be inferred from similar structures. For example, the related compound 2-(phenylamino)ethanol exhibits UV absorption maxima in ethanol. nist.gov The polarity of the solvent can also affect the electronic transitions; polar solvents may interact with the molecule's orbitals, leading to shifts in the absorption spectrum. researchgate.net

Table 1: Representative UV-Vis Spectral Data for Aromatic Amino Alcohols

| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) | Source |

| 2-(Phenylamino)ethanol | Ethanol | 243 | 288 | nist.gov |

| Expected for this compound | Ethanol | ~210-220 | ~260-270 | Inferred |

Mass Spectrometry Applications in Mechanistic Studies and Derivative Identification

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns.

For this compound (Molecular Formula: C9H12BrNO), the molecular ion peak [M]+ would be expected in the mass spectrum. bldpharm.com A key feature would be the presence of an isotopic peak at M+2 of nearly equal intensity to the molecular ion peak, which is characteristic of the presence of a single bromine atom (due to the natural abundance of 79Br and 81Br isotopes). High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the unambiguous confirmation of the elemental formula. researchgate.net

The fragmentation of this compound under electron ionization (EI) would likely proceed through several predictable pathways based on its functional groups. libretexts.org

Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, which would result in a stable iminium ion. libretexts.org Similarly, cleavage of the C-C bond next to the oxygen atom is typical for alcohols. libretexts.org

Loss of Water: Alcohols can readily lose a molecule of water (H2O, 18 Da) from the molecular ion. libretexts.org

Benzylic Cleavage: Cleavage of the bond between the chiral carbon and the phenyl ring would yield ions corresponding to the bromophenyl moiety. Fragments corresponding to C7H4BrO+ and C6H4Br+ are often observed in the mass spectra of related compounds. researchgate.net

In forensic and research settings, derivatization is often employed to enhance the volatility and thermal stability of compounds for gas chromatography-mass spectrometry (GC-MS) analysis and to produce more definitive fragmentation patterns. researchgate.netresearchgate.net Reacting this compound with reagents like trifluoroacetic anhydride (B1165640) (TFA) or acetic anhydride would yield derivatives at the amine and hydroxyl groups, increasing the molecular weight and providing characteristic fragmentation patterns that confirm the presence of these functional groups. researchgate.net

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Description | Proposed Structure / Formula | Predicted m/z |

| Molecular Ion [M]+ | [C9H12BrNO]+ | 230/232 |

| Alpha-cleavage (loss of CH2OH) | [C8H9BrN]+ | 198/200 |

| Alpha-cleavage (loss of C7H6Br) | [C2H6NO]+ | 60 |

| Benzylic cleavage | [C6H4Br]+ | 155/157 |

| Benzylic cleavage with carbonyl | [C7H4BrO]+ | 183/185 |

| Loss of methylaminoethanol side chain | [C7H6Br]+ | 169/171 |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Co-crystals

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline material. wikipedia.org It provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. This method is considered the gold standard for determining the absolute configuration of chiral centers. nih.gov

To perform a single-crystal X-ray diffraction analysis, a high-quality crystal of this compound must first be grown. wikipedia.org The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is measured. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the crystal is generated, from which the atomic positions can be determined. wikipedia.org The crystallographic data for related structures, such as N-(2-Bromophenyl)acetamide, show how this technique reveals details like the dihedral angle between the benzene ring and the side chain. researchgate.net For example, the crystal structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol shows the formation of intermolecular hydrogen bonds between the hydroxyl group and the nitrogen atom of an adjacent molecule. benthamopen.com

Furthermore, the functional groups within this compound—specifically the hydroxyl (hydrogen bond donor) and secondary amine (hydrogen bond donor and acceptor) groups—make it an excellent candidate for forming co-crystals. google.comjustia.com Co-crystals are multi-component crystalline solids where a primary active pharmaceutical ingredient (API) and a co-crystal former are held together in a stoichiometric ratio by non-covalent interactions, most commonly hydrogen bonds. google.com By selecting appropriate co-crystal formers (e.g., carboxylic acids, amides), it is possible to create novel solid forms of the compound. X-ray crystallography is the definitive method to confirm the formation of a co-crystal and to characterize the specific hydrogen bonding interactions and resulting crystal packing arrangement. justia.com

Table 3: Representative Crystallographic Data for a Related Organic Molecule

| Parameter | Example: 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol | Source |

| Crystal System | Monoclinic | benthamopen.com |

| Space Group | P21/n | benthamopen.com |

| a (Å) | 5.3664 | benthamopen.com |

| b (Å) | 8.343 | benthamopen.com |

| c (Å) | 25.056 | benthamopen.com |

| β (°) | 93.837 | benthamopen.com |

| Volume (ų) | 1119.5 | benthamopen.com |

| Z (Molecules per unit cell) | 4 | benthamopen.com |

2 2 Bromophenyl 2 Methylamino Ethanol As a Chemical Biology Probe and Synthetic Scaffold

Application of 2-(2-Bromophenyl)-2-(methylamino)ethanol as a Building Block in Complex Chemical Biology Constructs

The structure of this compound offers several reactive sites for its use as a building block in the synthesis of more complex molecules. The secondary amine and hydroxyl groups are nucleophilic and can be readily functionalized. The bromophenyl group is a classic handle for carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions.

This trifunctional nature would allow for a modular and divergent synthetic approach. For instance:

The amine could be acylated or alkylated to introduce new functionalities.

The alcohol could be esterified or etherified.

The aryl bromide could be coupled with various partners (boronic acids, alkynes, alkenes) to append larger and more complex molecular fragments.

This versatility makes the compound a potential starting point for creating libraries of compounds for screening purposes or for the targeted synthesis of complex natural product analogs. The combination of modern synthetic chemistry with biocatalysis could also potentially use such building blocks to construct intricate molecular architectures.

In Vitro Studies of this compound and its Derivatives with Biological Macromolecules for Mechanistic Insights

While no in vitro studies have been published specifically for this compound, its structural motifs are present in molecules that do interact with biological macromolecules. Derivatives of this compound would be prime candidates for in vitro evaluation to understand their structure-activity relationships (SAR) with protein targets such as enzymes or receptors.

Key interactions that could be studied include:

Hydrogen Bonding: The amine and hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, allowing for potential interactions with amino acid residues in a protein's binding pocket.

Aromatic Interactions: The phenyl ring can participate in π-π stacking or cation-π interactions with aromatic amino acid side chains like phenylalanine, tyrosine, or tryptophan.

Halogen Bonding: The bromine atom can act as a halogen bond donor, a specific and directional non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Advanced computational methods, such as molecular dynamics simulations and docking studies, could be employed to predict and analyze the binding modes of its derivatives with target proteins at an atomic level, providing insights into their potential biological activity.

Principles of Prodrug Design Utilizing the this compound Moiety (Focus on chemical design aspects, not biological outcomes)

Prodrug design is a well-established strategy to overcome undesirable pharmaceutical properties of a parent drug molecule. The structure of this compound contains two key functional groups amenable to prodrug design: the hydroxyl group and the secondary amine. The chemical goal of a prodrug is to mask these functional groups with a promoiety that is cleaved in vivo, either chemically or enzymatically, to release the active parent drug.

Chemical Design Strategies:

Ester Prodrugs: The hydroxyl group can be converted into an ester. This is a common and effective prodrug strategy because the human body is rich in esterase enzymes that can hydrolyze the ester bond. The choice of the acyl group can modulate properties like lipophilicity and the rate of hydrolysis. For example, adding an amino acid as a promoiety could target amino acid transporters.

Carbamate Prodrugs: The secondary amine can be masked as a carbamate. Carbamates can also be designed to be labile under physiological conditions, though they are generally more stable than esters.

Bioprecursor Prodrugs: This approach involves a modification that requires metabolic activation. For the this compound scaffold, this could involve oxidative or reductive reactions on the aromatic ring or other parts of the molecule.

The selection of the promoiety is a critical aspect of the chemical design, as it dictates the stability, solubility, and release kinetics of the prodrug. The ideal promoiety should be non-toxic and rapidly excreted after cleavage.

Table 1: Potential Prodrug Modifications for the this compound Scaffold

| Functional Group | Prodrug Linkage | Example Promoiety | Cleavage Mechanism |

|---|---|---|---|

| Hydroxyl (-OH) | Ester | Acetyl, Pivaloyl, Amino Acid | Esterases |

| Amine (-NHCH₃) | Carbamate | Alkoxycarbonyl | Carboxylesterases |

| Amine (-NHCH₃) | Amide (if part of a larger active molecule) | N-Acyl Amino Acid | Amidases |

Contribution of this compound to the Development of Novel Molecular Probes for Biochemical Research

Molecular probes, particularly fluorescent probes, are indispensable tools for visualizing biological processes in real-time. The design of such probes often involves a fluorophore (the signaling unit) connected to a recognition unit (which interacts with the target analyte). The interaction triggers a change in the fluorophore's properties, such as turning fluorescence "on" or "off".

The this compound structure could serve as a scaffold for developing such probes.

Fluorophore Attachment: A fluorophore could be attached via the amine, hydroxyl, or aryl bromide positions. For example, a fluorophore with a carboxylic acid functional group could be coupled to the amine to form a stable amide bond.

Recognition and Reaction Site: The existing functional groups could act as the recognition element or the reactive site for detecting a specific analyte. For instance, the amine could be designed to react with a specific cellular metabolite, causing a conformational change that activates an attached fluorophore.

Modulation of Fluorescence: The electronic properties of the bromophenyl ring can influence the attached fluorophore. The quenching or enhancement of fluorescence could be triggered by an enzymatic reaction that modifies the amine or hydroxyl group, based on mechanisms like Photoinduced Electron Transfer (PeT).

By constructing a combinatorial library of probes based on this scaffold, where different substrate moieties are attached, it would be possible to screen for probes that are selectively activated by enzymes overexpressed in specific disease states, such as cancer.

Q & A

Q. What are the standard synthetic protocols for 2-(2-Bromophenyl)-2-(methylamino)ethanol, and how can its hydrochloride salt be prepared?

The compound can be synthesized via reductive amination or nucleophilic substitution reactions involving brominated aromatic precursors. The hydrochloride salt is formed by reacting the free base with hydrochloric acid under controlled pH conditions, followed by crystallization . Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and ensuring anhydrous conditions to prevent hydrolysis of the bromophenyl group.

Q. Which characterization techniques are essential for confirming the identity and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) is critical for structural elucidation, particularly to resolve stereochemistry. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV/Vis or refractive index detection assesses purity (>95%) . Differential Scanning Calorimetry (DSC) may further verify crystallinity.

Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?

The compound is typically stored at room temperature in airtight containers under inert gas (e.g., nitrogen). Solubility varies: polar aprotic solvents (e.g., DMSO, DMF) are preferred for reactions, while methanol or ethanol is used for crystallization. Co-solvents like Tween-80 may enhance aqueous solubility for biological assays .

Q. What common chemical reactions does this compound undergo?

The bromine atom on the phenyl ring enables Suzuki-Miyaura cross-coupling for aryl-aryl bond formation. The ethanolamine moiety participates in esterification, etherification, or coordination with metal catalysts. The methylamino group can undergo alkylation or serve as a hydrogen-bond donor in supramolecular chemistry .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what analytical methods validate chiral resolution?

Chiral chromatography using cellulose-based columns (e.g., Chiralpak® IC) or derivatization with chiral auxiliaries (e.g., Mosher’s acid) ensures enantiomeric separation. Circular Dichroism (CD) spectroscopy or X-ray crystallography definitively assigns absolute configuration . Kinetic resolution via asymmetric catalysis (e.g., using BINAP ligands) may improve enantioselectivity.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in enzyme inhibition studies may arise from variations in assay conditions (e.g., pH, ionic strength) or impurities. Validate results using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays). Control experiments with enantiomerically pure samples and rigorous statistical analysis (e.g., ANOVA) are essential .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) models binding to receptors like G-protein-coupled receptors (GPCRs). Molecular Dynamics (MD) simulations assess stability of ligand-target complexes. Density Functional Theory (DFT) calculations predict electronic properties influencing binding affinity .

Q. What multi-step synthesis designs are feasible for derivatives with enhanced bioactivity?

A modular approach involves:

- Suzuki coupling to introduce substituents on the bromophenyl ring.

- Protecting the amino group with Boc or Fmoc before functionalizing the ethanol moiety.

- Deprotection and final purification via flash chromatography . Reaction optimization (e.g., microwave-assisted synthesis) reduces side products.

Q. How do solvent polarity and temperature affect reaction kinetics in derivative synthesis?

Use Design of Experiments (DoE) to map solvent polarity (via Kamlet-Taft parameters) and temperature effects on rate constants. Polar solvents (e.g., DMF) stabilize transition states in SNAr reactions, while lower temperatures favor selectivity in chiral intermediates .

Q. What in vitro and in vivo models are suitable for evaluating the compound’s pharmacokinetic profile?

- In vitro: Microsomal stability assays (human liver microsomes), Caco-2 cell permeability studies.

- In vivo: Rodent models with LC-MS/MS quantification of plasma/tissue concentrations.

Metabolite identification via HR-MS/MS and cytochrome P450 inhibition assays guide structural modifications to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.